molecular formula C9H6ClF3O2 B3042166 5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester CAS No. 521064-74-4

5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester

Cat. No.: B3042166
CAS No.: 521064-74-4
M. Wt: 238.59 g/mol
InChI Key: NILRXMRLNGSFLM-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester is a benzoic acid derivative with a trifluoromethyl (-CF₃) group at the 2-position and a chlorine atom at the 5-position of the aromatic ring. The methyl ester group enhances its volatility and solubility in organic solvents, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group contributes to electron-withdrawing effects, influencing reactivity and stability .

Properties

IUPAC Name

methyl 5-chloro-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-15-8(14)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILRXMRLNGSFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester typically involves the esterification of 5-Chloro-2-(trifluoromethyl)benzoic acid. One common method is the reaction of the acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

This compound possesses a molecular formula of C10H8ClF3O2 and a molar mass of approximately 238.59 g/mol. The structural features include a benzoic acid backbone with a chlorine atom and a trifluoromethyl group, which contribute to its unique reactivity and biological activity.

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of various pharmaceuticals:

  • Antiviral and Antitumor Agents : It is utilized in the synthesis of antiviral drugs such as Zidovudine, which is used to treat HIV/AIDS. Additionally, it plays a role in developing antitumor medications, highlighting its potential in oncology .
  • Agrochemicals : The compound is also significant in agricultural chemistry, where it is used to synthesize pesticides and herbicides. It has been reported to be involved in the production of compounds like metaflumizone, which is effective against pests .
  • Fluorinated Compounds : The presence of fluorine enhances the lipophilicity and metabolic stability of drugs, making this compound valuable in medicinal chemistry for developing new therapeutic agents .

Interaction Studies

Research has indicated that 5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester exhibits notable interactions with biological molecules:

  • Nucleophilic Substitutions : Its reactivity suggests potential interactions with proteins or nucleic acids, which could be explored for therapeutic applications .
  • Membrane Permeability : The fluorinated nature may enhance its interaction with lipid membranes, potentially increasing bioavailability and efficacy as a drug candidate .

Case Studies

Several studies have documented the applications and effectiveness of this compound:

  • Synthesis of Salicylanilides : A study demonstrated the synthesis of salicylanilide esters using 4-(trifluoromethyl)benzoic acid, showcasing the compound's utility in creating derivatives with antifungal properties. The yields ranged from 49% to 86%, indicating its effectiveness as a synthetic intermediate .
  • Agricultural Chemicals Development : Research highlighted its role in synthesizing various agrochemicals, emphasizing its importance in developing effective pest control agents that are environmentally sustainable .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogues and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
5-Chloro-2-(toluene-4-sulfonylamino)-benzoic acid methyl ester -SO₂NH(C₆H₄CH₃) at 2-position C₁₅H₁₅ClNO₄S 340.80 Sulfonamide group enhances polarity; used in pharmaceutical intermediates (e.g., benzazepine synthesis) .
Methyl 5-chloro-2-benzoxazolecarboxylate Benzoxazole ring fused at 2-position C₉H₆ClNO₃ 227.60 Increased aromatic stability; applications in materials science (UV absorbers) and medicinal chemistry .
5-Chloro-2-[(4-fluorophenyl)amino]benzoic acid methyl ester -NH(C₆H₄F) at 2-position C₁₄H₁₂ClFNO₂ 295.70 Fluoro substituent improves metabolic stability; precursor to antipsychotic drugs (e.g., Sertindole) .
5-Chlorosulfonyl-2-methyl-benzoic acid methyl ester -SO₂Cl at 5-position, -CH₃ at 2-position C₉H₉ClO₄S 248.68 Highly reactive sulfonyl chloride; used in nucleophilic substitutions .
2,5-Bis(trifluoromethyl)benzoic acid -CF₃ at 2- and 5-positions C₉H₄F₆O₂ 258.12 Enhanced lipophilicity; agrochemical applications (herbicides) .

Physical and Chemical Properties

  • Electron-Withdrawing Effects: The trifluoromethyl group in the target compound stabilizes the aromatic ring via strong electron withdrawal, reducing susceptibility to electrophilic attack compared to sulfonamide or amino derivatives . Chlorosulfonyl (-SO₂Cl) groups (e.g., in ) increase reactivity toward nucleophiles, whereas trifluoromethyl groups favor stability in acidic/basic conditions .
  • Solubility and Bioavailability :

    • Methyl esters generally exhibit higher lipid solubility than free acids. For example, the benzoxazole derivative () has lower water solubility due to its fused heterocycle, limiting its use in aqueous systems .
    • Compounds with acetamido or morpholinyl groups (e.g., ) show improved hydrogen-bonding capacity, enhancing solubility in polar solvents .

Biological Activity

5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester (CAS No. 521064-74-4) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chlorine atom at the 5-position.
  • Trifluoromethyl group at the 2-position.
  • Methyl ester functional group .

These modifications enhance the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The trifluoromethyl group increases the compound's binding affinity to enzymes and receptors, modulating their activities. This mechanism may involve:

  • Inhibition of bacterial enzymes , leading to antimicrobial effects.
  • Interference with cancer cell proliferation pathways , suggesting potential anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related salicylanilide derivatives with trifluoromethyl groups have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 32 μmol/L, demonstrating comparable efficacy to standard antibacterial agents like isoniazid .

Antifungal Activity

The antifungal potential of related compounds has also been explored. For example, salicylanilide derivatives demonstrated varying levels of antifungal activity against yeasts and filamentous fungi. Although specific data for this compound is limited, its structural similarities suggest it may exhibit similar antifungal properties. In one study, a related compound showed over 80% inhibition against certain fungal strains at concentrations as low as 50 µg/mL .

Case Studies

  • Antimicrobial Efficacy Against Drug-resistant Strains
    • A study evaluating salicylanilide derivatives found that several compounds exhibited superior activity against drug-resistant M. tuberculosis strains compared to conventional treatments. This highlights the potential of trifluoromethyl-containing compounds in addressing antibiotic resistance .
  • Synergistic Effects in Cancer Treatment
    • Preliminary research suggests that fluorinated benzoic acid derivatives may enhance the efficacy of existing anticancer therapies through synergistic mechanisms. The incorporation of trifluoromethyl groups has been associated with improved potency in inhibiting cancer cell growth .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μmol/L)Target Organism
Salicylanilide Derivative A≤ 1M. tuberculosis
Salicylanilide Derivative B4Staphylococcus aureus
Salicylanilide Derivative C≤ 32Mycobacterium avium

Table 2: Antifungal Activity Against Selected Fungi

Compound NameInhibition (%) at 50 µg/mLTarget Organism
Salicylanilide Derivative D82.1Botrytis cinerea
Salicylanilide Derivative E90.5Corynespora cassiicola

Q & A

Q. What are the recommended synthetic routes for 5-chloro-2-(trifluoromethyl)benzoic acid methyl ester, and how do reaction conditions influence yield?

The esterification of 5-chloro-2-(trifluoromethyl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) is a common method. However, side reactions, such as hydrolysis or decomposition of the trifluoromethyl group, may occur under prolonged heating . Alternative approaches include using diazomethane for milder methylation, though safety protocols are critical due to diazomethane’s toxicity. Reaction optimization should prioritize temperature control (<60°C) and inert atmospheres to suppress byproduct formation.

Q. How can spectroscopic techniques (NMR, FT-IR, MS) differentiate this compound from structural analogs?

  • ¹H NMR : The methyl ester group appears as a singlet at δ ~3.9 ppm, while the aromatic protons show splitting patterns dependent on substituent positions.
  • ¹⁹F NMR : The CF₃ group resonates as a distinct quartet due to coupling with adjacent protons .
  • Mass Spectrometry (MS) : The molecular ion peak at m/z 268 (C₁₀H₈ClF₃O₂) confirms the molecular weight, with fragmentation peaks indicating loss of -OCH₃ (31 Da) or Cl (35/37 Da isotope pattern) .

Q. What are the key stability considerations for storing this compound?

The compound is sensitive to moisture and light. Storage in amber glass vials under anhydrous conditions (e.g., molecular sieves) at 2–8°C is recommended. Degradation products, such as the free carboxylic acid, can form via ester hydrolysis, detectable by TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The CF₃ group activates the aromatic ring toward electrophilic substitution at the meta position but deactivates it for nucleophilic attacks. For example, in Suzuki-Miyaura coupling, the chloro substituent is more reactive than the CF₃-bearing position, requiring Pd catalysts with strong electron-donating ligands (e.g., SPhos) for cross-coupling .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

Discrepancies in bond angles or torsion angles may arise from crystal packing effects or twinning. Using SHELXL for refinement with high-resolution data (≤1.0 Å) and applying TWIN/BASF commands can resolve ambiguities . For example, a study reported a C-Cl bond length of 1.74 Å, differing by 0.02 Å from DFT calculations, attributed to thermal motion artifacts .

Q. What mechanistic insights explain the formation of byproducts during the synthesis of this ester?

Byproducts like 5-chloro-2-(trifluoromethyl)benzoic acid (from incomplete esterification) or dimeric species (via Friedel-Crafts alkylation) are common. Kinetic studies using in situ IR monitoring reveal that slow methanol addition reduces dimerization. Computational modeling (Gaussian, DFT) identifies transition states where protonation of the carbonyl oxygen precedes nucleophilic attack .

Q. How do solvent polarity and temperature affect the compound’s conformational stability in solution?

In polar solvents (e.g., DMSO), the ester adopts a planar conformation due to solvation of the carbonyl group, while in nonpolar solvents (e.g., toluene), steric hindrance between the CF₃ and ester groups induces a twisted geometry. Variable-temperature NMR (VT-NMR) shows coalescence of aromatic proton signals at 80°C, indicating rapid interconversion between conformers .

Q. What strategies mitigate challenges in quantifying trace impurities (e.g., hydrolyzed acid) in this ester?

HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile/0.1% formic acid achieves baseline separation of the ester (retention time ~8.2 min) and its acid derivative (~6.5 min). Limit of quantification (LOQ) for the acid is 0.1 µg/mL, validated via spike-recovery assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester
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5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester

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